molecular formula C23H20N4O3S B251733 1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA

1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA

Cat. No.: B251733
M. Wt: 432.5 g/mol
InChI Key: RBGDPORMPVVDID-UHFFFAOYSA-N
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Description

1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a benzamide core linked to a benzoxazole and pyridine moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through a cyclization reaction involving 2-aminophenol and a carboxylic acid derivative under acidic conditions.

    Pyridine Derivative Preparation: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Coupling Reactions: The benzoxazole and pyridine derivatives are then coupled with an isocyanate or isothiocyanate to form the desired benzamide structure.

    Final Assembly: The final compound is obtained by reacting the intermediate with isopropyl alcohol under basic conditions to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Chemical Biology: Utilized in studying protein-ligand interactions and cellular pathways.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The benzoxazole and pyridine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonyl}benzamide: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}aniline: Similar structure but with an aniline group instead of a benzamide group.

Uniqueness

1-[4-(PROPAN-2-YLOXY)BENZOYL]-3-[2-(PYRIDIN-3-YL)-1,3-BENZOXAZOL-5-YL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

4-propan-2-yloxy-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C23H20N4O3S/c1-14(2)29-18-8-5-15(6-9-18)21(28)27-23(31)25-17-7-10-20-19(12-17)26-22(30-20)16-4-3-11-24-13-16/h3-14H,1-2H3,(H2,25,27,28,31)

InChI Key

RBGDPORMPVVDID-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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